molecular formula C20H21N B1214914 Cyclobenzaprine CAS No. 303-53-7

Cyclobenzaprine

Cat. No.: B1214914
CAS No.: 303-53-7
M. Wt: 275.4 g/mol
InChI Key: JURKNVYFZMSNLP-UHFFFAOYSA-N
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Description

Cyclobenzaprine is a centrally-acting skeletal muscle relaxant with a tricyclic amine salt structure that is closely related to tricyclic antidepressants, differing from amitriptyline by only a single double bond . First synthesized in 1961 and approved for medical use in 1977, it has been used as a reference compound in research for acute, painful musculoskeletal conditions . Its exact mechanism of action as a muscle relaxant is not fully elucidated but is thought to primarily involve the reduction of skeletal muscle hyperactivity through action on the brainstem, influencing both gamma (γ) and alpha (α) motor systems . Recent studies suggest its effects may be mediated through the supraspinal inhibition of serotonergic and noradrenergic pathways, specifically via antagonism of the 5-HT2 receptor and inhibition of the coeruleus-spinal pathway, which results in diminished efferent motor neuron activity . Pharmacodynamically, this compound is known to act as a serotonin-norepinephrine reuptake inhibitor and exhibits antagonistic activity at various receptors, including 5-HT2, histamine H1, and muscarinic acetylcholine receptors . From a pharmacokinetic perspective, this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP1A2, with a minor role for CYP2D6 . It has an oral bioavailability of 33-55%, is highly protein-bound (approximately 93%), and has a mean elimination half-life of 18 hours for immediate-release formulations . Researchers value this compound for studying muscle spasm pathophysiology, central nervous system depressants, and the pharmacological overlap between muscle relaxants and antidepressants. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
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InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURKNVYFZMSNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6202-23-9 (hydrochloride)
Record name Cyclobenzaprine [INN]
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DSSTOX Substance ID

DTXSID0046933
Record name Cyclobenzaprine
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Molecular Weight

275.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Cyclobenzaprine
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Boiling Point

BP: 175-180 °C at 1 atm
Record name Cyclobenzaprine
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Solubility

Freely Soluble, 6.89e-03 g/L
Record name Cyclobenzaprine
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CAS No.

303-53-7
Record name Cyclobenzaprine
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Record name Cyclobenzaprine [INN]
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Record name CYCLOBENZAPRINE
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Record name Cyclobenzaprine
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Record name Cyclobenzaprine
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Melting Point

216 - 218 °C (hydrochloride salt)
Record name Cyclobenzaprine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobenzaprine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride. The reaction mass undergoes hydrolysis and dehydration without isolating the intermediate compound, followed by neutralization and extraction in an organic solvent. The product is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound hydrochloride often employs a one-pot process due to its efficiency and cost-effectiveness. This method involves reacting 5-dibenzosuberenone with the Grignard reagent, followed by hydrolysis and dehydration in the presence of aqueous hydrochloric acid. The reaction mass is then neutralized, and the product is extracted and purified .

Chemical Reactions Analysis

Oxidative Degradation Pathways

Cyclobenzaprine is highly susceptible to oxidation, particularly under acidic conditions. Forced degradation studies reveal multiple oxidative mechanisms :

Key Oxidation Reactions

Reaction TypeProducts IdentifiedConditions
Epoxidation This compound-10,11-epoxide (endo/epoxy)Acidic H₂O₂ with Fe³⁺ catalyst
Tertiary amine oxidation This compound N-oxidePeroxide exposure (3% H₂O₂)
Double-bond cleavage Dibenzosuberenone, AnthraquinoneUV light or prolonged oxidation
Cannizzaro reaction Bisacid and glycol derivativesAcidic formaldehyde solutions
  • Epoxides form via electrophilic addition to endocyclic (C10–C11) and exocyclic double bonds, with subsequent ring-opening leading to dibenzosuberenone (a fully aromatic tricyclic ketone) .

  • N-oxide formation occurs through oxidation of the dimethylamino group, confirmed by LC-MS/MS fragmentation patterns .

Metabolic Transformations

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes :

Major Metabolic Pathways

EnzymeReactionMetabolite
CYP3A4/CYP1A2 N-demethylationDesmethylthis compound
UGT1A4/UGT2B10 GlucuronidationThis compound-O-glucuronide
  • N-demethylation is the dominant oxidative pathway, producing the active metabolite desmethylthis compound (northis compound) .

  • Enterohepatic recirculation prolongs the drug’s half-life (18–37 hours), as glucuronides are hydrolyzed back to the parent compound in the gut .

Stability Under Environmental Stressors

Forced degradation studies highlight this compound’s instability under specific conditions :

Degradation Profile

Stress ConditionMajor DegradantsStability Ranking
Acid hydrolysis Cannizzaro products, bisacid derivativesLow
UV exposure Anthraquinone, ketone derivativesModerate
High humidity/heat Unchanged (<10% degradation)High
  • UV light induces cleavage of the tricyclic ring system, yielding anthraquinone (a photolytic byproduct) .

  • Acidic conditions accelerate oxidation but minimally affect the parent structure unless H₂O₂ is present .

Analytical Characterization of Degradants

Advanced techniques validate degradation pathways:

  • LC-APCI-MS/MS : Confirmed molecular weights and fragmentation patterns (e.g., m/z 276.6 → 216.4 for this compound) .

  • ¹H-NMR : Identified epoxide ring protons (δ 3.8–4.2 ppm) and aromatic ketone signals in dibenzosuberenone .

Synthetic and Stability Implications

  • Storage : Protect from light and moisture to prevent anthraquinone formation .

  • Formulation : Avoid excipients generating formaldehyde (e.g., PEG derivatives) to mitigate Cannizzaro reactions .

This compound’s reactivity underscores the need for controlled storage and formulation strategies to maintain therapeutic efficacy .

Scientific Research Applications

Meta-Analyses and Clinical Trials

  • Back Pain Management :
    • A meta-analysis involving 14 studies with a total of 2,440 participants indicated that cyclobenzaprine significantly improves back pain symptoms compared to placebo. Patients treated with this compound were nearly five times more likely to report symptom improvement by day 14 (odds ratio: 4.7; 95% CI: 2.7-8.1). The effect size ranged from 0.38 to 0.58 across various outcomes such as local pain and muscle spasm .
    • The treatment's efficacy peaked within the first few days, suggesting that shorter treatment durations may be more beneficial .
  • Comparison with Other Muscle Relaxants :
    • In controlled studies comparing this compound with diazepam and placebo, this compound demonstrated superior efficacy in alleviating muscle spasms and related symptoms . Specifically, the 10 mg dosage showed significant improvements in patient-assessed primary endpoints by the third or fourth day of treatment .

Adverse Effects

While this compound is effective, it is associated with several adverse effects, including drowsiness (53% of participants), dry mouth, dizziness, and nausea . The number needed to harm was calculated at 4, indicating a relatively high incidence of side effects compared to placebo.

Off-Label Uses

Recent studies have explored this compound's potential in treating conditions beyond musculoskeletal pain:

  • Myofascial Pain : this compound has been used off-label for myofascial pain associated with temporomandibular disorders .
  • Post-Traumatic Stress Disorder : Preliminary evidence suggests that sublingual administration of this compound may reduce PTSD symptoms and improve sleep quality .

Case Studies

  • Painful Ejaculation :
    • A case report detailed a 55-year-old male who developed painful ejaculation after starting this compound for muscle spasms post-hip surgery. This unusual side effect highlights the need for careful monitoring of patients on this medication .
  • Neuropsychiatric Effects :
    • Another case documented neuropsychiatric side effects, including delirium and hyperkinetic movement disorders, shortly after initiating treatment with this compound. This underscores the importance of recognizing potential central nervous system-related adverse effects .

Efficacy Outcomes in Back Pain Treatment

Outcome MeasureThis compound GroupPlacebo GroupOdds Ratio (95% CI)
Symptom Improvement (Day 14)60%12%4.7 (2.7-8.1)
Local Pain ReductionSignificantMinimal
Muscle Spasm ReliefSignificantMinimal
Activities of Daily LivingSignificantMinimal

Adverse Effects Profile

Adverse EffectThis compound (%)Placebo (%)
Drowsiness5328
Dry Mouth205
Dizziness1510
Nausea105

Mechanism of Action

Cyclobenzaprine exerts its muscle relaxant effects primarily through its action on the central nervous system. It acts as a 5-HT2 receptor antagonist, inhibiting the hyperactivity of motor neurons. This action is believed to occur at the brainstem level, rather than directly affecting the muscles or peripheral nervous system. This compound also modulates noradrenergic and serotonergic systems, contributing to its muscle relaxant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacodynamic Comparisons

Cyclobenzaprine’s structural similarity to TCAs underpins its pharmacological profile (Table 1):

Compound Structural Difference vs. This compound Key Receptor Affinities
Amitriptyline Lacks one double bond in the seven-membered ring High: 5-HT2, α1-adrenergic, H1
Imipramine Contains an additional nitrogen atom in the ring High: NET, SERT, H1
This compound Moderate: 5-HT2, H1, muscarinic

Unlike TCAs, this compound lacks significant serotonin/norepinephrine reuptake inhibition, reducing its antidepressant effects but retaining sedative and anticholinergic properties .

Efficacy in Clinical Settings

  • This compound vs. Diazepam : In double-blind trials, this compound demonstrated superior efficacy in reducing electromyographic activity and improving lumbosacral mobility in acute back pain, with faster onset than diazepam .
  • This compound vs. Placebo : this compound 5–10 mg TID provided modest pain relief in acute back pain (OR 1.55; 95% CI 1.17–2.06) but with higher rates of drowsiness (30% vs. 15% placebo) .
  • Combination Therapy : this compound + naproxen outperformed naproxen alone in resolving muscle spasm and tenderness (P < 0.05) .

Pharmacokinetic Profiles (Table 2)

Parameter This compound Diazepam Tizanidine Methocarbamol
Bioavailability 33–55% 93% 40% 46%
Half-Life (h) 18–24 20–50 2.5 1–2
Metabolism CYP3A4, 1A2 CYP2C19 CYP1A2 Hepatic

This compound’s extended half-life allows once-daily dosing in ER formulations, contrasting with tizanidine’s short duration requiring TID dosing .

Clinical Guidelines and Recommendations

  • First-Line Use : this compound is preferred for acute back pain with severe spasm due to robust evidence, while tizanidine’s sedative properties benefit patients with insomnia .
  • Avoidance in Elderly : Beers Criteria discourage this compound in older adults due to anticholinergic risks; methocarbamol is safer but less studied .

Biological Activity

Cyclobenzaprine, a tricyclic skeletal muscle relaxant, is primarily used to alleviate muscle spasms associated with acute musculoskeletal conditions. Its biological activity is characterized by its complex pharmacodynamics, metabolism, and interactions within the central nervous system. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound's mechanism of action has not been fully elucidated; however, it is believed to act predominantly at the supraspinal level , particularly within the locus coeruleus of the brainstem. This action leads to decreased activity of efferent alpha and gamma motor neurons, which is mediated through inhibition of specific neural pathways. Key points include:

  • Inhibition of Motor Neurons : this compound reduces the activity of spinal cord interneurons, leading to diminished muscle tone and spasm relief .
  • Serotonergic Pathways : Recent evidence suggests that this compound may inhibit descending serotonergic pathways via 5-HT2 receptors, contributing to its muscle relaxant effects .
  • Histamine Receptor Activity : this compound exhibits low nanomolar affinity for the human H1 receptor (H1R) and acts as a non-competitive antagonist, which may explain its sedative properties .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and elimination:

  • Absorption : this compound is well absorbed after oral administration, with a bioavailability of approximately 55% .
  • Distribution : The volume of distribution is around 146 L, with about 93% protein binding in plasma .
  • Metabolism : It undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP1A2), producing metabolites such as desmethylthis compound .
  • Elimination Half-Life : The average elimination half-life ranges from 8 to 37 hours depending on various factors including age and hepatic function .

Case Studies

Several case studies highlight both the therapeutic effects and potential side effects associated with this compound use:

  • Case Study on Efficacy : A study involving patients with acute low back pain demonstrated significant reductions in pain scores after treatment with this compound compared to placebo .
  • Adverse Effects Report : A case report documented a patient experiencing altered mental status potentially linked to this compound use, emphasizing the importance of monitoring for central nervous system effects .

Research Findings

Recent research has expanded understanding of this compound's biological activity:

  • A study indicated that this compound reduces tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems in animal models .
  • Another investigation assessed pharmacokinetic parameters across different demographics, revealing that elderly patients exhibit higher plasma concentrations due to decreased clearance rates .

Summary Table of Pharmacokinetic Parameters

ParameterValue
Bioavailability~55%
Volume of Distribution~146 L
Protein Binding~93%
Average Elimination Half-Life8 - 37 hours
Metabolizing EnzymesCYP3A4, CYP1A2

Q & A

Basic Research Questions

Q. How should preclinical studies be designed to evaluate Cyclobenzaprine's efficacy in muscle relaxation?

  • Methodological Answer : Preclinical studies should utilize validated animal models (e.g., rodent skeletal muscle spasm induction) with controlled dosages aligned with human-equivalent pharmacokinetics. Include sham and positive control groups (e.g., baclofen) to benchmark efficacy. Measure outcomes via electromyography or force transducers, ensuring blinding to reduce bias. Statistical power analysis should determine sample size .

Q. What methodological limitations in existing clinical trials affect the interpretation of this compound's efficacy for fibromyalgia?

  • Methodological Answer : Common limitations include small sample sizes, short trial durations, and subjective pain scales lacking objective biomarkers. To address these, future trials should adopt multicenter designs with longer follow-ups, integrate quantitative sensory testing, and standardize endpoints using frameworks like the AAPT criteria .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in human studies?

  • Methodological Answer : Key parameters include bioavailability (affected by first-pass metabolism), elimination half-life (18–24 hours), and active metabolite profiles (e.g., northis compound). Use crossover studies with serial plasma sampling and LC-MS/MS quantification to assess inter-individual variability and dose-response relationships .

Advanced Research Questions

Q. How can a robust RP-HPLC method be developed and validated for this compound dissolution testing?

  • Methodological Answer : Optimize chromatographic conditions using a C18 column (e.g., Agilent) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Validate per ICH Q2(R1) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (98–102%). Include forced degradation studies (acid/alkali, oxidative stress) to confirm specificity .

Q. What strategies resolve contradictions in this compound's receptor affinity data (e.g., muscarinic vs. serotonin antagonism)?

  • Methodological Answer : Perform competitive radioligand binding assays using transfected cell lines expressing human M1/M2/M3 or 5-HT2A receptors. Use this compound-d3 as an internal standard to control for matrix effects in LC-MS quantification. Compare Kis across receptor subtypes under standardized conditions (e.g., pH 7.4, 37°C) to clarify selectivity .

Q. How can deuterated internal standards improve this compound quantification in biological matrices?

  • Methodological Answer : this compound-d3 (deuterated at the terminal methyl group) minimizes ion suppression in LC-MS by matching the analyte’s retention time and fragmentation. Prepare calibration curves in pooled plasma (0.5–100 ng/mL) with a stable isotope-labeled internal standard. Validate using EMA guidelines for matrix effects (<15% variability) and recovery (>85%) .

Q. What experimental design principles optimize dissolution test conditions for this compound formulations?

  • Methodological Answer : Apply Central Composite Design (CCD) to evaluate variables like paddle speed (50–100 rpm), surfactant concentration (0.1–1% SDS), and pH (1.2–6.8). Use ANOVA to identify significant factors and derive a predictive model for dissolution rate (Q30 >80%). Validate with f2 similarity testing against reference formulations .

Q. How are stability-indicating methods developed to assess this compound degradation products?

  • Methodological Answer : Subject this compound HCl to accelerated stability conditions (40°C/75% RH for 6 months). Analyze degradation products via gradient RP-HPLC with PDA detection (210–400 nm). Characterize major impurities using HR-MS and NMR, referencing pharmacopeial standards (e.g., USP this compound Related Compound A) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine
Reactant of Route 2
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